molecular formula C22H32Cl2N2O3 B2510715 1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216578-35-6

1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2510715
CAS No.: 1216578-35-6
M. Wt: 443.41
InChI Key: CXWFQVPCIZQLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic arylpiperazine derivative with a complex structure featuring:

  • A 3,5-dimethylphenoxy group linked to a propan-2-ol backbone.
  • A 4-(2-methoxyphenyl)piperazine moiety connected via a three-carbon chain.
  • A dihydrochloride salt formulation, likely enhancing solubility and stability for pharmaceutical applications .

Properties

IUPAC Name

1-(3,5-dimethylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.2ClH/c1-17-12-18(2)14-20(13-17)27-16-19(25)15-23-8-10-24(11-9-23)21-6-4-5-7-22(21)26-3;;/h4-7,12-14,19,25H,8-11,15-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWFQVPCIZQLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS Number: 1216578-35-6) is a novel piperazine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological profile, receptor interactions, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H32Cl2N2O3C_{22}H_{32}Cl_2N_2O_3, with a molecular weight of 443.4 g/mol. The structure features a piperazine ring, which is known for its diverse biological activities, particularly in the central nervous system (CNS) .

PropertyValue
Molecular Formula C22H32Cl2N2O3
Molecular Weight 443.4 g/mol
CAS Number 1216578-35-6

Pharmacological Profile

Recent studies have demonstrated that this compound exhibits significant pharmacological properties, particularly in relation to serotonin and dopamine receptors. The following sections summarize key findings regarding its biological activity.

Antidepressant-like Activity

In vivo studies have shown that the compound possesses antidepressant-like properties. It was evaluated in animal models where it demonstrated efficacy in reversing behavioral changes associated with depression induced by chronic corticosterone injections. This suggests that the compound may modulate serotonergic pathways effectively .

Receptor Affinity

The compound has been tested for its affinity towards various receptors:

  • 5-HT1A Receptors : High affinity observed, indicating potential anxiolytic and antidepressant effects.
  • Dopaminergic D2 Receptors : Moderate affinity, which may contribute to its mood-enhancing properties.
  • 5-HT2A and 5-HT6 Receptors : Lower affinity compared to 5-HT1A and D2 receptors, suggesting a selective action that could minimize side effects associated with broader receptor activation .

In Vitro Studies

In vitro assays have confirmed the compound's ability to interact with serotonin transporters and various serotonin receptor subtypes:

Receptor TypeAffinity (Ki)
5-HT1A <10 nM
D2 ~50 nM
5-HT2A ~100 nM
SERT >200 nM

These results indicate a promising pharmacological profile that supports further investigation into its therapeutic potential.

Study on Behavioral Effects

In a study published in MDPI, the compound was administered to mice subjected to stress-induced behavioral changes. Results indicated significant improvements in both anxiety-like and depressive-like behaviors, corroborating its potential as an antidepressant .

Comparative Analysis with Other Piperazine Derivatives

Comparative studies have shown that similar piperazine derivatives exhibit varying degrees of receptor affinity and biological activity. For instance, compounds like HBK-10 (a related piperazine derivative) demonstrated similar effects on serotonergic receptors but with different efficacy profiles . This highlights the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Uroselective Alpha-1 Adrenoceptor Antagonism

One of the primary applications of this compound is its role as a uroselective alpha-1 adrenoceptor antagonist . It has been investigated for its potential in treating conditions such as benign prostatic hyperplasia (BPH). The compound's structure allows it to selectively block alpha-1 adrenoceptors, which play a crucial role in regulating urinary function .

Case Study : A study highlighted that compounds with similar structures demonstrated significant improvements in urodynamic parameters without the common side effects associated with existing treatments for BPH, such as postural hypotension and dizziness .

Antidepressant Activity

The compound's piperazine moiety suggests potential antidepressant properties. Piperazine derivatives are known to exhibit activity against various neuropsychiatric disorders. Research indicates that modifications in the piperazine structure can enhance serotonin receptor affinity, potentially leading to improved antidepressant effects .

Case Study : In a comparative study of piperazine derivatives, those structurally related to 1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol showed promising results in preclinical models for depression, indicating a need for further exploration in clinical settings .

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of this compound to various receptors. These studies indicate that it exhibits a high affinity for alpha-1 adrenergic receptors compared to beta receptors, confirming its selective antagonistic properties .

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of this compound. Results from these studies suggest that it significantly reduces urinary symptoms associated with BPH without causing adverse cardiovascular effects .

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : The conserved 2-methoxyphenyl-piperazine group across analogs implies its critical role in pharmacological activity, though specific target receptors remain unconfirmed in the evidence .
  • Data Gaps: No direct potency, toxicity, or bioavailability data are available for the target compound. ’s dose-effect evaluation methodology could guide future in vitro/in vivo studies.
  • Formulation Considerations : Dihydrochloride salts (e.g., Imp. C(BP) in ) are common in drug development for stability, but their impact on the target compound’s pharmacokinetics requires further study.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols and characterization methods for this compound?

  • Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions under controlled temperature and pH conditions. For example, the piperazine moiety is often introduced via alkylation or aza-Michael addition . Characterization requires Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., verifying the dihydrochloride salt formation) and Mass Spectrometry (MS) to confirm molecular weight and purity. High-performance liquid chromatography (HPLC) is critical for assessing purity (>95%) .

Q. How should researchers ensure safe handling and storage of this compound?

  • Answer : Use P95 (NIOSH) or P1 (EN 143) respirators for aerosol protection and ABEK-P2 filters for higher exposure risks. Wear nitrile gloves and full-body protective clothing to prevent dermal contact. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Stability data are limited, so periodic analysis (e.g., TGA for decomposition temperature) is advised .

Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?

  • Answer : Begin with receptor binding assays (e.g., serotonin or adrenergic receptors due to structural similarity to arylpiperazine derivatives) and cell viability assays (MTT or ATP-based) to assess cytotoxicity. Dose-response studies in in vitro models (e.g., neuronal cell lines) can identify IC50 values for further validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Answer : Contradictions may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurities. Conduct comparative dose-response curves under standardized protocols and validate purity via LC-MS/MS . Cross-reference with structurally analogous compounds (e.g., 1-(4-benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol) to identify structure-activity relationships (SAR) . Meta-analysis of existing data using tools like Prism or R can statistically reconcile discrepancies .

Q. What strategies optimize synthesis yield and minimize byproducts?

  • Answer : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry). For example, increasing reaction time (24–48 hours) for piperazine coupling improves yield by 15–20%. Employ green chemistry techniques (e.g., microwave-assisted synthesis) to reduce side reactions. Purification via flash chromatography with gradient elution (hexane:ethyl acetate) enhances final purity .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

  • Answer : Combine knockout/knockdown models (e.g., CRISPR-Cas9) to identify target pathways and surface plasmon resonance (SPR) for real-time binding kinetics. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with receptors like 5-HT1A. Validate findings using radioligand displacement assays .

Q. What methodologies assess long-term stability and degradation products?

  • Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation via UHPLC-QTOF-MS to identify impurities (e.g., hydrolysis of the methoxyphenyl group). Compare results with pharmacopeial guidelines (e.g., ICH Q1A) to establish shelf-life .

Key Considerations for Experimental Design

  • Control Groups : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., buspirone for 5-HT1A assays) .
  • Replication : Minimum n=3 biological replicates to account for batch-to-batch variability in synthesis .
  • Ethical Compliance : Adhere to OECD Guidelines for in vivo studies, particularly for neuropharmacological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.